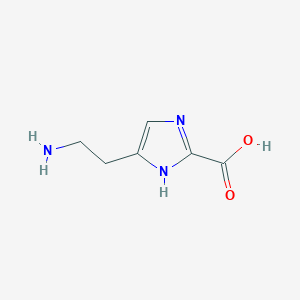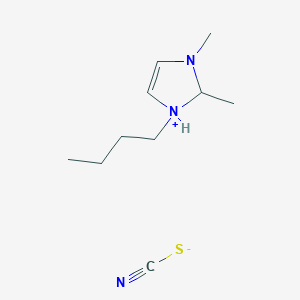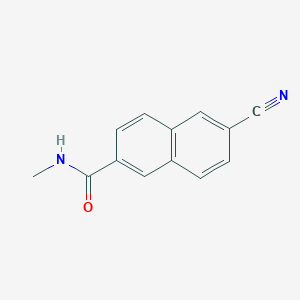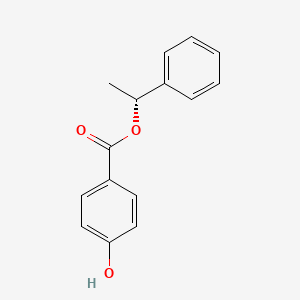![molecular formula C19H18 B12537815 2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene CAS No. 819871-81-3](/img/structure/B12537815.png)
2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene is an organic compound that features a cyclohexene ring fused to a cyclopenta[a]naphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between cyclohexadiene and a suitable dienophile, followed by subsequent cyclization and aromatization steps. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition and subsequent transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient heat transfer and reaction control. The use of high-pressure reactors can also enhance the yield and selectivity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce substituents onto the naphthalene ring using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the fully saturated cyclohexane derivative.
Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.
Applications De Recherche Scientifique
2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclohex-1-en-1-yl)naphthalene
- 1-(1-Cyclohexen-1-yl)naphthalene
- 2-(Cyclohex-2-en-1-yl)aniline
Uniqueness
2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel materials with specific properties.
Propriétés
Numéro CAS |
819871-81-3 |
|---|---|
Formule moléculaire |
C19H18 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
2-(cyclohexen-1-yl)-1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C19H18/c1-2-6-14(7-3-1)17-12-16-11-10-15-8-4-5-9-18(15)19(16)13-17/h4-6,8-12H,1-3,7,13H2 |
Clé InChI |
RCDUASSYWZJIQM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2=CC3=C(C2)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)

![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)
![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)

![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)

![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)


